molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No.: B1591648
CAS No.: 608140-09-6
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium bromide is a quaternary ammonium compound with the molecular formula C8H18BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ionic nature, making it useful in a range of scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium bromide can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-propylpyrrolidinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ionic compounds.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium salts .

Scientific Research Applications

1-Methyl-1-propylpyrrolidinium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1-propylpyrrolidinium bromide can be compared with other similar quaternary ammonium compounds:

These comparisons highlight the unique properties of this compound, such as its specific ionic interactions and applications in various fields.

Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAZZWDBWKZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049328
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608140-09-6
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpyrrolidinium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-1-propylpyrrolidinium bromide
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Propylmethylpyrrolidinium bromide was prepared by Menshutkin reaction of N-methylpyrrolidine with 1-bromobutane. 21.5 g of the adduct formed by the IB-4 complex with KF were added to 20.8 g of [C4H8N(CH3)C3H7]Br in 100 ml of acetone. The suspension was stirred by means of a magnetic stirrer for 48 hours. The KBr formed during the reaction was eliminated by filtration and the precipitate was washed with two portions of 20 ml of acetone. The solvent was eliminated and a viscous liquid was recovered, corresponding to the formula:
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Synthesis routes and methods II

Procedure details

(Propyl)(methyl)pyrrolidinium bromide is prepared by reaction of 12.4 g of 1-bromopropane with 8.5 g of N-methylpyrrolidine at normal temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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